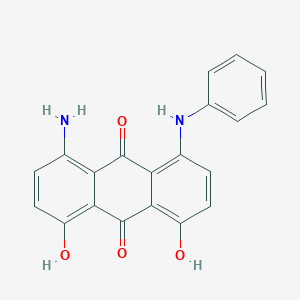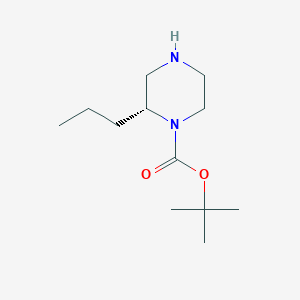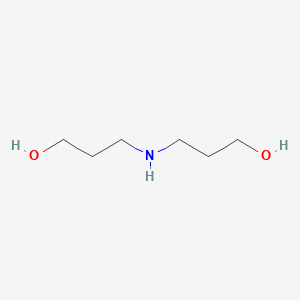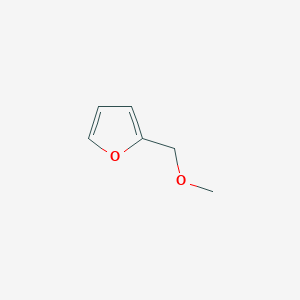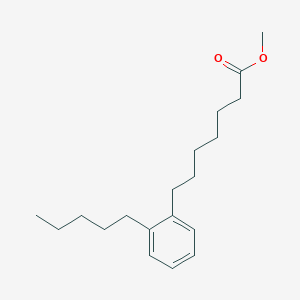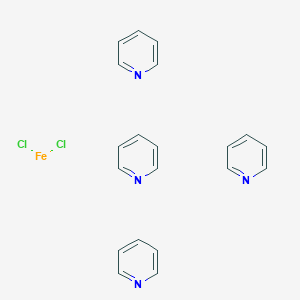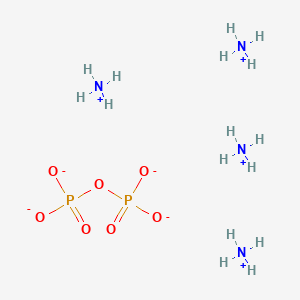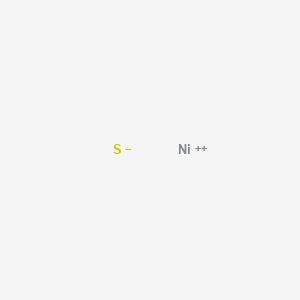
Nickel(II) sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel(II) sulfide is an inorganic compound that belongs to the family of nickel sulfides, which are known for their unique properties and applications. Nickel sulfide compounds are typically characterized by their metallic luster and high thermal and chemical stability. This compound is particularly notable for its use in various industrial and scientific applications due to its distinct structural and electronic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nickel(II) sulfide can be synthesized through various methods, including hydrothermal synthesis, solvothermal synthesis, and chemical vapor deposition. One common method involves the reaction of nickel sulfate with a sulfur source such as thioacetamide under hydrothermal conditions. The reaction typically takes place at elevated temperatures and pressures, resulting in the formation of nickel sulfide nanostructures .
Industrial Production Methods: In industrial settings, nickel sulfide is often produced through the roasting of nickel ores, such as pentlandite, in the presence of sulfur. This process involves heating the ore in a controlled environment to facilitate the reaction between nickel and sulfur, forming nickel sulfide. The resulting product is then purified through various techniques to obtain high-purity nickel sulfide .
Analyse Chemischer Reaktionen
Types of Reactions: Nickel(II) sulfide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Nickel sulfide can be oxidized to form nickel oxide (NiO) and sulfur dioxide (SO2) when heated in the presence of oxygen. The reaction is typically carried out at high temperatures. [ \text{Ni}_7\text{S}_6 + 10.5 \text{O}_2 \rightarrow 7 \text{NiO} + 6 \text{SO}_2 ]
Reduction: Nickel sulfide can be reduced using hydrogen gas to form metallic nickel and hydrogen sulfide. [ \text{Ni}_7\text{S}_6 + 7 \text{H}_2 \rightarrow 7 \text{Ni} + 6 \text{H}_2\text{S} ]
Substitution: Nickel sulfide can undergo substitution reactions with various reagents to form different nickel compounds.
Major Products Formed: The major products formed from these reactions include nickel oxide, metallic nickel, sulfur dioxide, and hydrogen sulfide .
Wissenschaftliche Forschungsanwendungen
Nickel(II) sulfide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: Nickel sulfide is used as a catalyst in various chemical reactions, including hydrogenation and desulfurization processes. Its unique electronic properties make it an effective catalyst for these reactions .
Biology and Medicine: In the field of medicine, nickel sulfide is being explored for its potential use in drug delivery systems and as a component in biosensors. Its biocompatibility and ability to interact with biological molecules make it a promising material for medical applications .
Industry: Nickel sulfide is used in the production of high-performance batteries and supercapacitors due to its excellent electrochemical properties. It is also employed in the manufacturing of electronic devices and as a material for energy storage applications .
Wirkmechanismus
The mechanism by which nickel sulfide (Ni7S6) exerts its effects is primarily related to its electronic structure and surface properties. Nickel sulfide can facilitate electron transfer reactions, making it an effective catalyst for various chemical processes. The presence of active sites on the surface of nickel sulfide allows it to interact with reactant molecules, promoting the formation of desired products .
Molecular Targets and Pathways: Nickel sulfide interacts with molecular targets such as hydrogen and oxygen molecules, facilitating their conversion into different chemical species. The pathways involved in these reactions include electron transfer and adsorption-desorption processes .
Vergleich Mit ähnlichen Verbindungen
Nickel Monosulfide (NiS): Known for its use in catalysis and as a precursor for other nickel compounds.
Nickel Disulfide (NiS2): Used in battery materials and as a catalyst in various chemical reactions.
Uniqueness of Ni7S6: Nickel(II) sulfide is unique due to its specific stoichiometry and structural properties, which confer distinct electronic and catalytic characteristics. Its ability to form nanostructures with high surface area and active sites makes it particularly effective in applications such as energy storage and catalysis .
Eigenschaften
CAS-Nummer |
12503-53-6 |
|---|---|
Molekularformel |
NiS |
Molekulargewicht |
90.76 g/mol |
IUPAC-Name |
nickel(2+);sulfide |
InChI |
InChI=1S/Ni.S/q+2;-2 |
InChI-Schlüssel |
ADGNAMGSVYAHHD-UHFFFAOYSA-N |
SMILES |
[S-2].[Ni+2] |
Kanonische SMILES |
[S-2].[Ni+2] |
| 12503-53-6 27911-69-9 |
|
Verwandte CAS-Nummern |
16812-54-7 (Parent) |
Synonyme |
Heptanickel hexasulpide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





